molecular formula C22H21ClN4O2 B6535572 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine CAS No. 1049337-20-3

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine

Cat. No.: B6535572
CAS No.: 1049337-20-3
M. Wt: 408.9 g/mol
InChI Key: ATPLQFZAOCTJJC-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine” is a pyridazinone derivative containing a (4-methoxyphenyl)piperazine moiety . Pyridazinones are known to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in Alzheimer’s disease .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized . The synthesis involved the use of ethyl bromoacetate and potassium carbonate mixed in acetone and heated under reflux for 24 hours .


Molecular Structure Analysis

The molecular structure of similar compounds is determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reductive amination, a reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined using various techniques. For instance, the Linear Formula of a similar compound is C17H16Cl3N3 .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-29-20-5-3-2-4-18(20)19-10-11-21(25-24-19)26-12-14-27(15-13-26)22(28)16-6-8-17(23)9-7-16/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPLQFZAOCTJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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